molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No. B021959
CAS RN: 33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanopyridine, also known as 6-Chloronicotinonitrile, is a compound useful in organic synthesis . It has a molecular formula of C6H3ClN2 and a molecular weight of 138.55 g/mol . The IUPAC name for this compound is 6-chloropyridine-3-carbonitrile .


Synthesis Analysis

The synthesis of 2-Chloro-5-cyanopyridine involves a reaction with phenylacetic acid or its derivative, Cu (TFA) 2, and urea in a pressure-sealed tube containing DMSO . The reaction is stirred at 130°C for about 20 hours, and the process is tracked by TLC and GC .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-cyanopyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 2nd position with a chlorine atom and at the 5th position with a cyano group . The InChIKey for this compound is ORIQLMBUPMABDV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-cyanopyridine appears as white to cream to yellow crystals or powder . It has a melting point of 116°C to 120°C . The exact mass and monoisotopic mass of this compound are 137.9984758 g/mol .

Scientific Research Applications

Pharmacology: Alzheimer’s Disease Research

2-Chloro-5-cyanopyridine: has been utilized in the synthesis of heteroleptic Cu(II) carboxylates, which show promise in Alzheimer’s disease treatment. These compounds exhibit high inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications .

Agriculture: Pesticide Synthesis

In the agricultural sector, 2-Chloro-5-cyanopyridine serves as a precursor in the synthesis of compounds with pesticidal properties. It is involved in creating trifluoromethylpyridine derivatives, which are key structural motifs in active agrochemical ingredients .

Materials Science: Electronic Materials

This compound is significant in materials science, particularly in the development of electronic materials. Its derivatives are used in creating conductive polymers and other materials that have applications in electronics .

Chemical Synthesis: Organic Intermediate

2-Chloro-5-cyanopyridine: is a valuable intermediate in organic synthesis. It is used to prepare various pyridine derivatives, which are crucial building blocks in the synthesis of more complex organic molecules .

Environmental Science: Ecotoxicology Studies

While not directly used in environmental science, 2-Chloro-5-cyanopyridine is subject to ecotoxicology studies to understand its impact on the environment and ensure safe handling and disposal practices .

Biochemistry Research: Biological Material

In biochemistry research, 2-Chloro-5-cyanopyridine is employed as a biochemical reagent. It is used as a biological material or organic compound in life science-related research, contributing to the understanding of biochemical processes .

Mechanism of Action

Target of Action

2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.

Mode of Action

As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.

Biochemical Pathways

As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .

Result of Action

As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .

properties

IUPAC Name

6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIQLMBUPMABDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408888
Record name 2-Chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyanopyridine

CAS RN

33252-28-7
Record name 6-Chloronicotinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridine-3-carboxamide (14 g), phosphorous oxychloride (35 ml) and chloroform (120 ml) is refluxed for 2 hr, cooled, and concentrated. The residue is stirred with water and the resulting precipitate is collected and recrystallized from ethanol to provide 10.3 g (83 %) of 6-chloropyridine-3-carbonitrile. This nitrile (2.77 g) is added to a solution of sodium octanolate (prepared from 1-octanol (2.78 g) and sodium hydride (0.88g of 60% dispersion) in DMF (20 ml)). After 30 min at room temperature, the mixture is poured into water, and the product extracted with ether. The extracts are concentrated and chromatographed with 2:3 hexane-dichloromethane, to provide 6-(octyloxy)pyridine-3-carbonitrile as a colorless oil (3.7 g, 80%). This nitrile is dissolved in toluene (15 ml), cooled to -20°, and diisobutylaluminum hydride (12.5 ml of 1.5M solution in toluene) is added dropwise. After an hour, the mixture is poured into 1.0N hydrochloric acid and the product extracted with ether. The extracts are dried, filtered, and concentrated to leave 6-(octyloxy)pyridine-3-carboxaldehyde (2.36 g) as a yellow oil.
Quantity
14 g
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reactant
Reaction Step One
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35 mL
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reactant
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120 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

passing a vaporized feed stream including 3-cyanopyridine, chlorine and an inert gas into a first reaction zone having a hot spot at a temperature of about 350° C. to about 420° C., and subsequently passing the stream through a second reaction zone having a temperature of about 200° C. to about 340° C., so as to produce 2-chloro-5-cyanopyridine.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (40 mL) was added dropwise at 0° C. to a suspension of 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in 300 mL of DCM with 3 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue was dissolved in 100 mL of anhydrous acetonitrile and then added to 500 mL of diluted aqueous NH3.H2O at 0° C. The mixture was stirred for 30 minutes then extracted with EtOAc twice. The combined EtOAc layers were washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was dissolved in 100 mL of DMF and cooled to 0° C. with ice/water bath. Cyanuric chloride (21.2 g, 114.9 mmol) was added and the mixture was stirred for 2 hours at 0° C. and then poured into ice/water. The resulting solid was collected by filtration, washed with water, dissolved in DCM, dried over anhydrous Na2SO4 and concentrated to afford 6-Chloropyridine-3-carbonitrile.
Quantity
40 mL
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reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
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Quantity
300 mL
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solvent
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21.2 g
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reactant
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ice water
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In a 200-ml reaction flask equipped with a thermometer, a Dimroth condenser and a stirrer were fed 46 g (0.2 mole) of 2-chloro-5-trichloromehtylpyridine, 16 g (0.3 mole) of ammonium chloride and 0.23 g (0.5% by weight) of cupric oxide. The mixture was reacted at 200° C. for 12 hours. The reaction mixture was cooled. At 130° C., 100 ml of xylene was added into the reaction flask. The mixture was cooled further. At 60° C., the mixture was filtered to remove a copper salt and excessive ammonium chloride. The filtrate (xylene layer) was concentrated. The resulting concentrate was subjected to distillation to obtain 20.3 g of 2-chloro-5-cyanopyridine as a fraction having a boiling point of 146°-150° C./15 mmHg. [Yield: 73.3%, colorless crystals having a melting point of 117°-118° C. (crystallization took place after distillation)]
Quantity
46 g
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reactant
Reaction Step One
Quantity
16 g
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reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

13.2 g of β-dimethylamino-acrylonitrile were added dropwise at 30° C. to a solution of 22 g of DMF/HCl adduct in 100 ml of DMF. Following an after-reaction time of 2 h, this solution was added dropwise, while passing in HCl, to a solution, saturated at 50° C., of HCl gas in DMF. The temperature was maintained at 50° C. by cooling. After conventional work up (40 ml of water), 2-chloro-5-cyanopyridine was obtained in 77.7% of the theoretical yield, based on the C3 unit employed.
Quantity
13.2 g
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reactant
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22 g
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reactant
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100 mL
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reactant
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40 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?

A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]

Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?

A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.

Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?

A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.

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